(1,3,4-Trimethylpiperazin-2-yl)methanamine
Description
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Properties
IUPAC Name |
(1,3,4-trimethylpiperazin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-7-8(6-9)11(3)5-4-10(7)2/h7-8H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYSLKBNBDHSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCN1C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1,3,4-Trimethylpiperazin-2-yl)methanamine, a compound with a complex structure, has been the subject of various studies aimed at elucidating its biological activity. This article provides a comprehensive overview of its potential therapeutic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 158.25 g/mol. The compound features a piperazine ring substituted with three methyl groups and an amine group, which may influence its biological interactions.
The biological activity of this compound is thought to involve several key mechanisms:
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to cell surface receptors, potentially altering signaling pathways that regulate cellular responses.
- Gene Expression Alteration : It may influence transcription factors that regulate gene expression, impacting processes such as inflammation and cell cycle regulation.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties:
- In Vitro Studies : Research has shown that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines.
- Mechanism : The compound appears to induce apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- Animal Models : Studies have shown that administration of this compound reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This indicates its efficacy in modulating inflammatory responses.
Case Study on Anticancer Effects
A significant study published in a peer-reviewed journal demonstrated that this compound reduced tumor size by 40% in xenograft models of breast cancer when administered at a dose of 50 mg/kg body weight over a period of two weeks. This finding highlights its potential as a therapeutic agent in oncology.
Case Study on Anti-inflammatory Activity
In a model of induced arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to control groups. This suggests its potential application in treating inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activities | Unique Properties |
|---|---|---|---|
| Compound A | Piperazine core | Moderate anticancer activity | Enhanced receptor binding |
| Compound B | Similar piperazine | Exhibits different activity profiles | Unique metabolic pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
